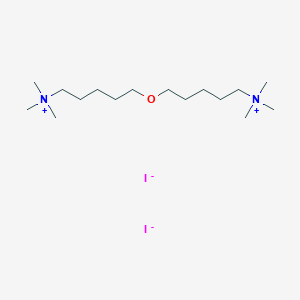
CJCHXUPJGGBJMH-UHFFFAOYSA-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C16H38I2N2O and a molecular weight of 528.36 g/mol . This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in medical research .
Méthodes De Préparation
The synthesis of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves the quaternization of tertiary amines with halocarbons . This reaction typically occurs under mild conditions, with the tertiary amine reacting with an alkyl halide to form the quaternary ammonium salt. The specific synthetic route for this compound involves the reaction of a tertiary amine with diiodomethane in the presence of a suitable solvent .
Analyse Des Réactions Chimiques
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide undergoes various chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include halogens and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a structure-directing agent in the synthesis of zeolites . In biology and medicine, it is studied for its antimicrobial properties and potential use in disinfectants and antiseptics . Additionally, it has applications in the industrial sector, particularly in the production of surfactants and fabric softeners .
Mécanisme D'action
The mechanism of action of ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide involves its interaction with the cell membranes of microorganisms . The compound disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, diiodide is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide . it is unique in its specific structure, which includes an oxybis(pentamethylene) group and diiodide ions. This unique structure contributes to its specific properties and applications .
Similar Compounds::- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dichloride
Propriétés
Numéro CAS |
109448-61-5 |
|---|---|
Formule moléculaire |
C16H38I2N2O |
Poids moléculaire |
528.29 g/mol |
Nom IUPAC |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
CJCHXUPJGGBJMH-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Synonymes |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















